Ethyl 1,2,3-thiadiazol-5-ylcarbamate

Description

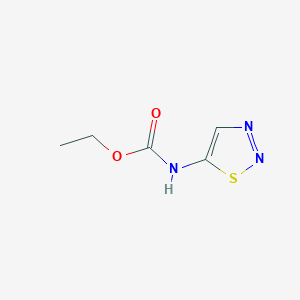

Ethyl 1,2,3-thiadiazol-5-ylcarbamate is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at the 5-position with a carbamate group (ethyl ester). The 1,2,3-thiadiazole ring contains two nitrogen atoms and one sulfur atom, conferring unique electronic and steric properties that influence reactivity and biological activity. Carbamate derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and organic synthesis due to their stability and versatility as pharmacophores or intermediates .

Properties

Molecular Formula |

C5H7N3O2S |

|---|---|

Molecular Weight |

173.20 g/mol |

IUPAC Name |

ethyl N-(thiadiazol-5-yl)carbamate |

InChI |

InChI=1S/C5H7N3O2S/c1-2-10-5(9)7-4-3-6-8-11-4/h3H,2H2,1H3,(H,7,9) |

InChI Key |

QVRLCCBHQPSRIZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=CN=NS1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl1,2,3-thiadiazol-5-ylcarbamate typically involves the reaction of ethyl carbamate with a thiadiazole derivative. One common method includes the cyclization of ethyl carbamate with thiosemicarbazide in the presence of a suitable oxidizing agent. The reaction is usually carried out under reflux conditions with a solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for Ethyl1,2,3-thiadiazol-5-ylcarbamate often involve large-scale synthesis using continuous flow reactors. These methods ensure high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl1,2,3-thiadiazol-5-ylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiols or amines.

Substitution: Nucleophilic substitution reactions can occur at the carbon or nitrogen atoms of the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted thiadiazole derivatives.

Scientific Research Applications

Ethyl1,2,3-thiadiazol-5-ylcarbamate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it useful in biological studies.

Medicine: It has potential therapeutic applications due to its anticancer and anti-inflammatory properties.

Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl1,2,3-thiadiazol-5-ylcarbamate involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, the compound can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death.

Comparison with Similar Compounds

Comparison with Analogous Compounds

Methyl (5-(Methylthio)-1,2,4-Thiadiazol-3-yl)carbamate

- Structure : 1,2,4-Thiadiazole ring with a methylthio group at position 5 and a methyl carbamate at position 3.

- Key Data :

- Comparison: The 1,2,4-thiadiazole isomer differs in nitrogen/sulfur arrangement, reducing ring strain compared to 1,2,3-thiadiazole. This likely enhances thermal stability and alters solubility. Synthetic routes for 1,2,4-thiadiazoles often involve cyclocondensation of thiosemicarbazides or mercapto intermediates , whereas 1,2,3-thiadiazoles may require specialized reagents like Lawesson’s reagent or Hurd-Morrow reactions.

Ethyl 1,2,4-Triazole-3-Carboxylates

- Structure : 1,2,4-Triazole ring with a carbethoxy group at position 3.

- Key Data :

- Comparison :

- The triazole ring, with three nitrogen atoms, exhibits greater hydrogen-bonding capacity than thiadiazoles, influencing binding to biological targets (e.g., enzymes or receptors).

- Carboxylates (COOEt) are more polar than carbamates (NHCOOEt), leading to differences in solubility and metabolic stability. Ethyl 1,2,3-thiadiazol-5-ylcarbamate may exhibit slower hydrolysis in vivo due to the carbamate’s resistance to esterases.

Thiazol-5-ylmethyl Carbamate Derivatives

- Structure : Thiazole ring (one sulfur, one nitrogen) with carbamate substituents.

- Example: Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate .

- The carbamate group in both compounds serves as a hydrolyzable linker, but the thiazole’s lower aromaticity may enhance conformational flexibility, affecting target engagement in drug design.

Ethyl 4-Acetyl-3-Methylisothiazol-5-ylcarbamate

- Structure : Isothiazole ring (one sulfur, one nitrogen) with acetyl and methyl substituents.

- Key Data :

- Comparison :

- Isothiazoles exhibit distinct electronic properties due to sulfur’s position adjacent to nitrogen, leading to stronger dipole moments compared to thiadiazoles.

- The acetyl group at position 4 introduces electron-withdrawing effects, which may stabilize the carbamate moiety against hydrolysis relative to this compound.

Research Findings and Implications

- This compound may require specialized protocols, such as cyclization of thioamides or diazo compounds .

- Biological Activity : Thiadiazole carbamates often exhibit antimicrobial or antifungal properties. For example, methylthio-substituted 1,2,4-thiadiazoles show moderate activity against E. coli , whereas triazole carboxylates are explored for anticancer applications . This compound’s activity remains speculative but could be optimized via substituent tuning.

- Stability and Solubility : The 1,2,3-thiadiazole core’s higher ring strain may reduce thermal stability compared to 1,2,4-thiadiazoles. However, the carbamate group’s polarity could enhance aqueous solubility relative to methylthio analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.